2-Benzylcyclopentanone
Description
Historical Context and Early Preparative Methodologies
The initial explorations into the synthesis of 2-benzylcyclopentanone were driven by the fundamental pursuit of new molecular architectures. Early methods often involved the direct alkylation of cyclopentanone (B42830). One such approach utilized benzyl (B1604629) chloride in the presence of sodium amide in liquid ammonia, though this method was reported to result in poor yields. orgsyn.orgscribd.com Another pathway involved the alkylation of 2-carbethoxycyclopentanone with benzyl chloride, followed by hydrolysis and decarboxylation to yield the desired product. acs.org
A significant advancement in the preparation of this compound came with the development of a method starting from 2-benzyl-2-carbomethoxycyclopentanone. orgsyn.org This precursor, in turn, was synthesized by the alkylation of 2-carbomethoxycyclopentanone with benzyl chloride. orgsyn.org The subsequent decarboxylation of 2-benzyl-2-carbomethoxycyclopentanone, achieved by heating with lithium iodide dihydrate in 2,4,6-collidine, provided a more reliable route to this compound. orgsyn.org This procedure was adapted from an earlier method developed for the corresponding ethyl ester. orgsyn.org
More recent synthetic strategies have focused on improving efficiency and reducing costs. One patented method describes a three-step process starting from the Friedel-Crafts acylation of benzene (B151609) with adipic anhydride (B1165640) to form 5-benzoylpentanoic acid ester. This intermediate then undergoes an acyloin condensation and cyclization to produce 2-benzoyl cyclopentanone, which is subsequently reduced to this compound. google.com
Significance as a Synthetic Intermediate and Advanced Building Block
The true value of this compound lies in its utility as a versatile synthetic intermediate. Its structure provides multiple reactive sites that can be selectively manipulated to construct more intricate molecular frameworks. The ketone functionality can undergo a variety of transformations, including reductions to the corresponding alcohol, and the alpha-position to the carbonyl can be further functionalized.
A prime example of its significance is its role as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen. google.com This application highlights the compound's importance in the pharmaceutical industry.
Beyond its use in established drug syntheses, this compound serves as a foundational "building block" in medicinal chemistry and organic synthesis. chemdiv.com The term "building block" in this context refers to a molecule that can be readily incorporated into a larger, more complex structure. chemdiv.comchemdiv.comchem-space.comaobchem.com The benzyl group itself can be a desirable feature in the final target molecule or can be removed via hydrogenolysis, providing further synthetic flexibility. The cyclopentanone ring is a common motif in many natural products and biologically active compounds, making this compound a valuable starting material for their synthesis.
The reactivity of this compound can be further expanded. For instance, it can be converted to the corresponding enone, 5-benzyl-2-cyclopenten-1-one, through a selenoxide elimination reaction. sci-hub.se This transformation opens up avenues for conjugate addition reactions, allowing for the introduction of a wide range of substituents. Furthermore, lipase-mediated Baeyer-Villiger oxidation of α-benzylcyclopentanones has been explored to produce lactones, which are another important class of organic compounds with diverse biological activities. d-nb.info
Overview of Current Research Directions and Comprehensive Scope
Current research involving this compound and its derivatives continues to expand upon its established roles. One area of focus is the development of more efficient and environmentally friendly synthetic methods. This includes the exploration of novel catalytic systems and reaction conditions to improve yields and reduce waste. google.com
Another significant research direction involves the use of this compound in the synthesis of novel bioactive molecules. Its utility as a scaffold allows for the systematic modification of its structure to explore structure-activity relationships and identify new therapeutic agents. d-nb.info The synthesis of various substituted cyclopentanones and their subsequent conversion into other functional groups remains a key strategy in drug discovery.
Furthermore, the stereochemistry of reactions involving this compound is an active area of investigation. The catalytic and chemical hydrogenation of 2-benzylidenecyclopentanone (B176167) and this compound have been studied to prepare stereoisomeric cis- and trans-2-benzylcyclopentanols. acs.org Understanding and controlling the stereochemical outcome of these reactions is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
The exploration of enzymatic transformations, such as the aforementioned Baeyer-Villiger oxidation, represents a growing trend in the application of this compound. d-nb.info These biocatalytic methods offer the potential for high selectivity and milder reaction conditions compared to traditional chemical methods.
In essence, the research landscape for this compound is characterized by a continuous effort to refine its synthesis, expand its synthetic utility, and harness its potential in the creation of novel and functional molecules. Its enduring presence in the chemical literature is a testament to its fundamental importance as a versatile building block in organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKMRMXVNWHKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318933 | |
| Record name | 2-Benzylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2867-63-2 | |
| Record name | 2-Benzylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Chemical Synthesis Pathways
Nucleophilic Alkylation Strategies for Cyclopentanone (B42830) Derivatives
Nucleophilic alkylation stands as a cornerstone for carbon-carbon bond formation at the α-position of a carbonyl group. In the context of synthesizing 2-benzylcyclopentanone, these strategies primarily involve the reaction of a nucleophilic cyclopentanone equivalent with an electrophilic benzyl (B1604629) source.
Enolate chemistry is a classical and widely utilized method for the α-alkylation of ketones. The process involves the deprotonation of a ketone at the α-carbon to form a highly nucleophilic enolate anion, which then reacts with an alkyl halide in an SN2 reaction. libretexts.org
A prominent and effective method for synthesizing this compound involves the alkylation of a β-keto ester, specifically 2-carbomethoxycyclopentanone. google.com This substrate is particularly advantageous because the α-proton is flanked by two carbonyl groups, increasing its acidity (pKa ≈ 13) and facilitating easy enolate formation with common bases like sodium ethoxide. libretexts.org
The reaction sequence proceeds in three main steps:
Enolate Formation: 2-carbomethoxycyclopentanone is treated with a suitable base, such as sodium ethoxide in ethanol, to quantitatively generate the corresponding enolate.
Alkylation: The nucleophilic enolate is then reacted with a benzyl halide, typically benzyl chloride or benzyl bromide. The enolate attacks the benzylic carbon, displacing the halide and forming 2-benzyl-2-carbomethoxycyclopentanone. libretexts.org
Hydrolysis and Decarboxylation: The resulting β-keto ester is subsequently hydrolyzed under acidic conditions and heated. This process removes the carbomethoxy group through decarboxylation, yielding the final product, this compound. libretexts.orggoogle.com
This multi-step process is a reliable route, although it requires several synthetic operations. google.com
Side Reactions: Competing reactions can lower the yield. These include O-alkylation, where the oxygen atom of the enolate acts as the nucleophile, and polyalkylation, where the product is further alkylated. stackexchange.com
Reaction Conditions: The choice of base, solvent, and temperature is critical for maximizing the yield of the desired C-alkylated product.
| Parameter | Detail | Impact on Synthesis |
| Starting Material | 2-Carbomethoxycyclopentanone | Increased acidity of α-proton facilitates enolate formation. |
| Alkylating Agent | Benzyl chloride, Benzyl bromide | Benzylic halides are good electrophiles for SN2 reactions. libretexts.org |
| Key Steps | Enolate formation, Alkylation, Hydrolysis, Decarboxylation | Multi-step process. |
| Reported Yield | ~60% (overall) google.com | Moderate efficiency. |
| Potential Issues | Side reactions (O-alkylation, polyalkylation), Cost of reagents google.comstackexchange.com | Can reduce yield and increase production cost. |
An alternative to classical enolate chemistry involves the use of enol silyl (B83357) ethers. These are neutral, isolable compounds that serve as enolate surrogates. They are less basic than enolates and typically react with electrophiles in the presence of a Lewis acid catalyst. orgsyn.orgnetlify.app This approach offers better control over regioselectivity and can minimize side reactions common in enolate alkylations. orgsyn.org
The C-alkylation of silyl enol ethers can be promoted by various Lewis acids, such as titanium tetrachloride or zinc chloride. orgsyn.orgresearchgate.net For achieving high levels of stereo- and regioselectivity, more sophisticated catalytic systems are employed. While specific literature on the use of hypercoordinated organotin reagents for the direct synthesis of this compound is not prevalent, the principles of their application in related systems are well-established.
Hypercoordinated organotin reagents can act as powerful Lewis acids to activate the electrophile or the silyl enol ether. Their utility in promoting regioselective reactions under mild conditions has been demonstrated. researchgate.net For instance, vinylthionium ions, generated in the presence of tin tetrachloride, have been shown to alkylate enol silyl ethers with high regioselectivity. researchgate.net This methodology allows for controlled C-C bond formation, which is a key advantage over traditional enolate chemistry. The reaction generally proceeds by activation of the alkylating agent by the Lewis acid, followed by nucleophilic attack from the silyl enol ether.
A significant challenge in the alkylation of ketones is preventing polyalkylation, where the mono-alkylated product reacts further with the alkylating agent. stackexchange.comfiveable.me The initial alkylation introduces an electron-donating alkyl group, which can activate the product for subsequent reactions. libretexts.org
Direct alkylation of cyclopentanone enolates is often problematic due to poor control over mono- versus polyalkylation. stackexchange.com The product, this compound, can be deprotonated under the reaction conditions to form a new enolate, which can then be benzylated again.
Strategies to favor mono-alkylation include:
Use of β-Keto Esters: As described in section 2.1.1.1, the alkylation of 2-carbomethoxycyclopentanone followed by decarboxylation is a classic strategy to achieve mono-alkylation. stackexchange.com
Silyl Enol Ether Chemistry: The use of pre-formed silyl enol ethers provides excellent control over mono-alkylation. orgsyn.org The silyl enol ether is consumed in the reaction, and under carefully controlled conditions with a stoichiometric amount of the alkylating agent, the reaction can be stopped after the first alkylation. This method avoids the presence of a strong base that could deprotonate the mono-alkylated ketone product. researchgate.net
| Method | Selectivity Control | Rationale |
| Classical Enolate Alkylation | Prone to polyalkylation stackexchange.com | Product can form an enolate and react further. |
| β-Keto Ester Synthesis | Good mono-alkylation selectivity libretexts.orgstackexchange.com | Alkylation followed by decarboxylation prevents further reaction. |
| Silyl Enol Ether Alkylation | Excellent mono-alkylation selectivity orgsyn.orgresearchgate.net | Stoichiometric control is possible as the silyl enol ether is consumed. |
Enol Silyl Ether C-Alkylation Approaches
Hydrogenation and Reduction-Based Synthetic Routes
Hydrogenation and reduction processes are fundamental in the synthesis of this compound, offering versatile routes from various precursors. These methodologies can be broadly categorized into the selective catalytic hydrogenation of unsaturated precursors and the specific transformation from 2-benzoylcyclopentanone.
Selective Catalytic Hydrogenation of Unsaturated Precursors
The synthesis of this compound can be efficiently achieved through the catalytic hydrogenation of an unsaturated precursor, typically 2-benzylidenecyclopentanone (B176167). This reaction involves the addition of hydrogen across the carbon-carbon double bond of the benzylidene group. The success of this synthesis hinges on the careful selection and optimization of the catalytic system and the precise control of reaction conditions to ensure high yield and selectivity.
The choice of catalyst is critical for the effective hydrogenation of the precursor. Platinum group metals, particularly palladium and platinum, are widely used for this transformation, often supported on a high-surface-area material like activated carbon to enhance their activity and stability. masterorganicchemistry.comfuture4200.com
Palladium on Carbon (Pd/C): This is one of the most common and versatile catalysts for hydrogenation. masterorganicchemistry.com It is highly effective for the reduction of carbon-carbon double bonds. tcichemicals.com The activity of Pd/C can be influenced by the metal loading, the properties of the carbon support, and the presence of modifiers. future4200.com For the hydrogenation of α,β-unsaturated ketones, palladium catalysts are often preferred due to their high activity and selectivity, minimizing the risk of over-reduction of the ketone group. researchgate.net The difference in affinity of palladium for oxygen atoms can influence the stereochemistry of the hydrogenation process. electronicsandbooks.com
Platinum on Carbon (Pt/C): Platinum-based catalysts are also excellent for hydrogenation reactions. future4200.com They can sometimes offer different selectivity compared to palladium. For instance, isomerizations that might occur with palladium catalysts can sometimes be minimized by using platinum. masterorganicchemistry.com The choice between palladium and platinum may depend on the specific substrate and the desired outcome, as different supports can also alter the catalyst's activity and the distribution of products. future4200.com
The optimization of these catalytic systems involves tailoring the catalyst's properties to achieve the desired conversion and selectivity. Factors such as metal particle size, dispersion on the support, and the nature of the support material itself play a significant role. future4200.comresearchgate.net
The conditions under which hydrogenation is performed are crucial for maximizing the yield of this compound while avoiding side reactions.
Temperature: Hydrogenation reactions are typically exothermic. masterorganicchemistry.com The temperature must be controlled to balance the reaction rate and selectivity. For some hydrogenations using palladium catalysts, optimal temperatures can range from 25 °C to 40 °C. d-nb.info Higher temperatures can sometimes lead to decreased selectivity or catalyst degradation.
Pressure: Hydrogen pressure is a key parameter in catalytic hydrogenation. It influences the rate of reaction by affecting the concentration of dissolved hydrogen. Typical pressures can range from atmospheric pressure, using a hydrogen-filled balloon, to higher pressures in an autoclave (0.1–2 MPa). google.comnih.gov The optimal pressure depends on the substrate and catalyst activity. For instance, certain selective hydrogenations on palladium catalysts have been optimized at pressures between 5 and 10 bar. d-nb.info
Time: The reaction time must be sufficient to ensure complete conversion of the starting material. This is typically monitored using techniques like thin-layer chromatography (TLC) or mass spectrometry (MS). u-tokyo.ac.jp Reaction times can vary from a few hours to 12 hours or more, depending on the other reaction parameters. google.comnih.gov
Protic solvents such as alcohols (ROH) or acetic acid (AcOH) are generally known to accelerate the rate of hydrogenation. u-tokyo.ac.jp The table below summarizes typical conditions for catalytic hydrogenation.
| Parameter | Catalyst System | Typical Conditions | Rationale/Effect |
|---|---|---|---|
| Catalyst | Palladium on Carbon (Pd/C) | 5-10% Pd loading | High activity and selectivity for C=C bond reduction. masterorganicchemistry.comtcichemicals.com |
| Catalyst | Platinum on Carbon (Pt/C) | Varies | Can minimize isomerization side reactions. masterorganicchemistry.com |
| Solvent | Protic Solvents (Ethanol, Acetic Acid) | - | Generally accelerates the hydrogenation rate. u-tokyo.ac.jp |
| Temperature | - | 25 - 150 °C | Balances reaction rate and selectivity; higher temperatures may reduce selectivity. d-nb.infogoogle.com |
| Pressure | - | Atmospheric to 2 MPa | Increases hydrogen availability, affecting reaction rate. google.comnih.gov |
| Time | - | 3 - 12 hours | Ensures complete conversion of the unsaturated precursor. google.comnih.gov |
Transformation from 2-Benzoylcyclopentanone
An alternative and highly effective route to this compound involves the direct transformation of 2-benzoylcyclopentanone. This method utilizes a selective hydrogenation reduction reaction to convert the benzoyl group's carbonyl into a methylene (B1212753) group. google.com
The transformation of 2-benzoylcyclopentanone to this compound proceeds via a selective hydrogenation that specifically reduces the exocyclic ketone of the benzoyl group to a methylene (CH₂) group, leaving the cyclopentanone ring's ketone intact. This type of reaction is a form of hydrogenolysis.
The proposed mechanism involves the following steps:
Adsorption: Both the 2-benzoylcyclopentanone substrate and hydrogen molecules are adsorbed onto the surface of the catalyst (e.g., Palladium on Carbon or Raney Nickel). masterorganicchemistry.com
Activation: The catalyst facilitates the cleavage of the H-H bond and activates the C=O bond of the benzoyl group.
Hydrogen Transfer: Hydrogen atoms are sequentially added to the carbonyl carbon and oxygen. This likely proceeds through a benzyl alcohol intermediate which is then further hydrogenolyzed.
Deoxygenation: The carbon-oxygen bond is cleaved, and a molecule of water is eliminated.
Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next cycle.
This pathway is highly selective, targeting the benzylic carbonyl group due to its electronic properties and steric accessibility compared to the endocyclic carbonyl of the cyclopentanone ring. A patented method specifies adjusting the pH to an acidic range of 1-5 using phosphoric acid or acetic acid, which can promote the hydrogenolysis of the intermediate alcohol. google.com
| Precursor | Product | Catalyst | Conditions | Reported Yield of Precursor Step |
|---|---|---|---|---|
| 5-benzoyl methyl valerate | 2-benzoylcyclopentanone | Tripotassium phosphate (B84403) | DMF, reflux 12 hours | 90-93% google.com |
| 2-benzoylcyclopentanone | This compound | Raney Nickel or 1-5% Pd/C | 20-150 °C, 0.1-2 MPa H₂, 3 hours, acidic pH (1-5) google.com | Not specified, but process noted for improved overall yield google.com |
Multi-Step Conversions and Tandem Reaction Sequences
Multi-step and tandem reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler starting materials in a highly controlled manner. These sequences are designed to build molecular complexity efficiently by forming multiple chemical bonds in a single, streamlined process or a series of sequential steps.
Friedel-Crafts Acylation and Esterification Pathways
A notable multi-step synthesis for this compound integrates Friedel-Crafts acylation and esterification in a one-pot reaction, followed by cyclization and reduction. google.com This pathway offers a cost-effective method with reduced waste emission and improved yields. google.com
The process commences with the Friedel-Crafts acylation of benzene (B151609) with adipic anhydride (B1165640), which concurrently undergoes an esterification reaction. This initial step produces a 5-benzoylpentanoic acid ester. The subsequent key steps in this pathway are outlined below:
Acyloin Condensation and Cyclization : The 5-benzoylpentanoic acid ester is subjected to acyloin ester condensation and cyclization to form the intermediate, 2-benzoyl cyclopentanone. google.com
Selective Hydrogenation Reduction : The final step involves the selective hydrogenation of 2-benzoyl cyclopentanone to yield the target molecule, this compound. google.com This reduction is typically carried out using a catalyst such as palladium on charcoal under hydrogen pressure. google.com
Table 1: Key Stages in the Synthesis of this compound
| Step | Reaction Type | Reactant | Product | Yield |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation / Esterification | Benzene, Adipic Anhydride | 5-Benzoylpentanoic acid ester | - |
| 2 | Acyloin Condensation / Cyclization | 5-Benzoylpentanoic acid ester | 2-Benzoyl cyclopentanone | 90-93% |
| 3 | Selective Hydrogenation Reduction | 2-Benzoyl cyclopentanone | This compound | 94-95% |
Strategies for Multi-Functionalized Cyclopentanone Derivatives
The synthesis of cyclopentanone derivatives bearing multiple functional groups often employs cascade or tandem reactions, which combine several transformations into a single operation without isolating intermediates. These strategies are highly efficient for building molecular complexity.
One approach involves multicomponent reactions where several starting materials react to form a complex product in one pot. For instance, diversely functionalized cyclopentene (B43876) derivatives can be synthesized through the reaction of 1,2-allenic ketones with reagents like 4-chloroacetoacetate and malononitrile. rsc.org This process involves a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions. rsc.org
Another powerful strategy is the use of tandem reactions initiated by light. A visible-light-initiated tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction has been developed for preparing cyclopent-1-enecarbonitriles. rsc.org This method combines radical and polar processes to form new carbon-carbon bonds under mild conditions. rsc.org Gold(I)-catalyzed tandem reactions, such as cycloisomerization/hetero-Diels–Alder/ring-opening sequences of enynyl acetates, also provide robust pathways to functionalized 2-cyclopentenones. nih.gov These methods highlight the versatility of tandem catalysis in creating a wide range of substituted cyclopentanone cores.
Green Chemistry Principles and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing this compound and its analogs. These approaches prioritize the use of non-toxic reagents, renewable resources, and environmentally benign reaction media.
Chemo-Enzymatic Synthetic Routes for Analogs and Derivatives
Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction pathways. nih.gov Enzymes, such as lipases, are increasingly used due to their high selectivity, mild reaction conditions, and lack of need for cofactors. d-nb.infonih.gov
A key green transformation is the chemo-enzymatic Baeyer-Villiger oxidation of α-benzylcyclopentanones to produce the corresponding lactones, which are valuable compounds with diverse biological activities. d-nb.info This reaction can be effectively catalyzed by lipases, particularly Lipase (B570770) B from Candida antarctica immobilized on an acrylic resin (CAL-B). d-nb.info
In this process, the lipase catalyzes the formation of a peroxyacid in situ from an ester solvent (like ethyl acetate) and an oxidant, typically urea-hydrogen peroxide (UHP). d-nb.info This peroxyacid then oxidizes the cyclic ketone to a lactone. The reaction is most effective in ethyl acetate (B1210297) at 55 °C. d-nb.info This biocatalytic approach avoids the use of hazardous organic peracids traditionally used in chemical Baeyer-Villiger oxidations. d-nb.info
Deep Eutectic Solvents (DES) have emerged as promising green alternatives to conventional volatile organic solvents. mdpi.comnih.gov They are typically mixtures of two or more components that, when combined, have a significantly lower melting point than the individual components. nih.gov DES are often biodegradable, non-toxic, and can be prepared from renewable resources. mdpi.comnih.gov
In the context of α-benzylcyclopentanone synthesis and transformation, DES have been successfully employed as the reaction medium for lipase-mediated Baeyer-Villiger oxidations. d-nb.info A particularly effective system uses a "minimal DES" where the oxidizing agent itself is a component of the solvent. A mixture of choline (B1196258) chloride and urea (B33335) hydrogen peroxide acts as both the solvent and the oxidant source. d-nb.info In this medium, the conversion of α-benzylcyclopentanones to their corresponding lactones exceeded 92% for all tested substrates after three days. d-nb.info
Furthermore, DES composed of choline chloride and formamide, in conjunction with a SnCl₄ catalyst, have been used to facilitate the aldehyde-ketone condensation of benzaldehyde (B42025) and cyclopentanone to produce biofuel precursors. rsc.org This demonstrates the utility of DES in promoting reactions that form the core structure of benzyl-substituted cyclopentanone derivatives. rsc.org
Table 2: Comparison of Reaction Media for Lipase-Mediated Baeyer-Villiger Oxidation of α-Benzylcyclopentanones
| Reaction Medium | Oxidant | Biocatalyst | Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|---|
| Ethyl Acetate | Urea-Hydrogen Peroxide (UHP) | Immobilized Lipase B from Candida antarctica (CAL-B) | 55 | Most effective conventional solvent system. | d-nb.info |
| Deep Eutectic Solvent (DES) | Urea-Hydrogen Peroxide (as part of DES) | Immobilized Lipase B from Candida antarctica (CAL-B) | - | >92% conversion after 3 days. | d-nb.info |
Atom Economy and Waste Minimization in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com The goal is to design synthetic routes that minimize the generation of byproducts, thereby reducing waste and making the process more sustainable and cost-effective. wjpmr.comchemijournal.com
A patented synthetic method for this compound exemplifies the application of these principles through a multi-step process designed for reduced waste and high yield. google.com The pathway involves:
A one-pot Friedel-Crafts acylation of benzene with adipic anhydride, followed by esterification to produce a 5-benzoylpentanoic acid ester.
An acyloin ester condensation and cyclization of the ester to form 2-benzoyl cyclopentanone.
A selective hydrogenation reduction of 2-benzoyl cyclopentanone to yield the final product, this compound. google.com
Several strategies are employed within this pathway to enhance atom economy and minimize waste:
One-Pot Reactions: Combining the Friedel-Crafts reaction and the subsequent esterification into a single "one-pot" process saves costs and reduces waste by eliminating the need for intermediate workup and purification steps. google.com
Catalyst Selection and Recyclability: The cyclization step utilizes catalysts such as anhydrous potassium carbonate or anhydrous tripotassium phosphate instead of sodium alkoxides. These inorganic salts are advantageous as they can be recovered by simple filtration after the reaction, which lowers costs and decreases waste discharge. google.com
The choice of catalyst and reaction conditions in the final hydrogenation step is critical for maximizing yield and purity. Research has explored various catalysts to optimize this transformation.
Table 1: Comparison of Catalysts for the Hydrogenation of 2-Benzoyl Cyclopentanone google.com
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| 2.5% Palladium on Charcoal | Toluene | 100 | 1.0 | 94-95 |
| 2.5% Palladium on Charcoal | Toluene | 120 | 0.8 | 94-95 |
| Raney Nickel | Isopropanol | 130 | 1.0 | 92-94 |
Industrial Scale-Up and Continuous Flow Reactor Adaptations
Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of process safety, efficiency, and consistency. The batch process described in the patent utilizes autoclave pressure reactors for the hydrogenation step, indicating its suitability for large-scale production where elevated pressures and temperatures are necessary. google.com
Continuous flow chemistry offers significant advantages over traditional batch processing for industrial applications. flinders.edu.au In a continuous flow system, reactants are pumped through a network of tubes and reactors where the chemical transformations occur. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and enhanced safety. nih.gov The development of continuous flow processes has been a key enabler for the efficient large-scale production of various chemical derivatives. smolecule.com
The multi-step synthesis of this compound is a prime candidate for adaptation to a continuous flow process. Each distinct reaction in the sequence could be performed in a dedicated module within an integrated, continuous line.
A conceptual adaptation could involve:
Friedel-Crafts/Esterification Module: Benzene, adipic anhydride, and the catalyst could be continuously fed into a heated reactor coil to perform the initial acylation, followed by the in-line addition of an alcohol to complete the esterification.
Cyclization Module: The output stream from the first module would then be mixed with a stream containing the recyclable catalyst (e.g., anhydrous potassium carbonate) and passed through a second reactor designed to facilitate the ring-closing condensation. google.com An in-line filtration unit could then separate the catalyst for reuse.
Hydrogenation Module: The resulting 2-benzoyl cyclopentanone stream would be mixed with hydrogen gas and passed through a packed-bed reactor containing a solid-supported catalyst, such as palladium on charcoal. google.com This type of reactor is common in flow chemistry and allows for efficient catalyst-reactant contact. flinders.edu.au
Purification Module: The final stream would undergo continuous in-line purification, for example, through liquid-liquid extraction and distillation, to isolate the high-purity this compound. nih.gov
This adaptation from batch to continuous flow would offer numerous benefits for the industrial production of this compound.
Table 2: Conceptual Adaptation of Batch Synthesis to a Continuous Flow Process
| Synthetic Step | Batch Process Equipment | Potential Continuous Flow Adaptation | Advantages of Flow Adaptation |
|---|---|---|---|
| Friedel-Crafts Acylation & Esterification | Reaction Flask | Heated Coil Reactor with multiple inlets | Improved heat transfer, precise temperature control, reduced reaction volume. flinders.edu.au |
| Condensation & Cyclization | Reaction Flask with filtration setup | Second Coil Reactor followed by in-line filtration unit | Automated catalyst separation and recycling, consistent reaction time. google.com |
| Selective Hydrogenation | Autoclave Pressure Reactor | Packed-Bed Reactor (PBR) with solid catalyst | Enhanced safety with smaller volumes under pressure, high catalyst surface area. nih.gov |
| Purification | Distillation Apparatus | In-line liquid-liquid separator and continuous distillation unit | Integrated and automated purification, consistent product quality. nih.govsmolecule.com |
Chemical Reactivity and Mechanistic Studies
Reactions at the Carbonyl Functional Group
The carbonyl group is a site of significant chemical activity, susceptible to nucleophilic attack and oxidation, leading to a variety of structural transformations.
The carbonyl group of 2-benzylcyclopentanone can be reduced to a secondary alcohol, forming 2-benzylcyclopentanol. This transformation is a common objective in organic synthesis and can be achieved through various reductive pathways, most notably catalytic hydrogenation. wikipedia.orglibretexts.org
Catalytic hydrogenation of this compound using a platinum oxide catalyst in methanol yields a mixture of cis- and trans-2-benzylcyclopentanols. acs.org This reaction proceeds with high efficiency, providing the alcohol product in approximately 95% yield. acs.org The resulting isomeric alcohols can be separated and characterized by their distinct physical properties and the melting points of their derivatives, such as 3,5-dinitrobenzoates and α-naphthylurethans. acs.org Oxidation of the isolated alcohol product with chromic acid can regenerate the parent ketone, this compound, confirming the structural transformation. acs.org
| Reactant | Catalyst | Solvent | Products | Yield |
|---|---|---|---|---|
| This compound | Platinum Oxide | Methanol | cis- and trans-2-Benzylcyclopentanol | ~95% |
The Baeyer-Villiger oxidation is a notable reaction of cyclic ketones, converting them into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganicchemistrytutor.comnih.gov In the case of this compound, this oxidation leads to the formation of a six-membered δ-lactone. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through chemo-enzymatic methods. wikipedia.orgnih.govnrochemistry.com
Recent studies have explored the use of lipases as catalysts for the Baeyer-Villiger oxidation of α-benzylcyclopentanones. nih.gov This chemo-enzymatic approach utilizes an "in situ" generated peroxyacid, formed from an ester solvent and a stable hydrogen peroxide source like urea-hydrogen peroxide (UHP), to perform the oxidation. nih.gov The reaction demonstrates high conversion rates under specific conditions. nih.gov
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|---|
| Benzylcyclopentanone | Lipase (B570770) B from Candida antarctica | Urea-Hydrogen Peroxide (UHP) | Ethyl Acetate (B1210297) | 55 | >90% (after 3 days) |
| Benzylcyclopentanone | Lipase B from Candida antarctica | Urea-Hydrogen Peroxide (UHP) | mDES 7 | 55 | 92% (after 3 days) |
The Baeyer-Villiger oxidation of racemic 2-substituted cyclopentanones, including this compound, can be performed in a highly regio- and enantioselective manner. nih.gov This is often achieved through kinetic resolution, where one enantiomer of the starting ketone reacts significantly faster than the other. This process can yield optically active lactones with high enantiomeric excess (up to 98% ee) and excellent regioselectivity (>19/1). nih.gov Such enantioselective transformations are crucial for the synthesis of chiral molecules, which are of significant interest in the pharmaceutical and fine chemical industries. au.dk
The mechanism of the Baeyer-Villiger oxidation has been the subject of detailed investigation. wikipedia.orgresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. organicchemistrytutor.com The peroxyacid then performs a nucleophilic attack on this activated carbonyl carbon, forming a tetrahedral intermediate. nrochemistry.comjk-sci.com This key intermediate is often referred to as the Criegee intermediate. wikipedia.orgnrochemistry.comtru.ca
The subsequent step is a concerted rearrangement where one of the groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide group, displacing a carboxylic acid. wikipedia.orgorganicchemistrytutor.com This migration is the rate-determining step of the reaction. wikipedia.org For unsymmetrical ketones like this compound, the migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the oxygen insertion. Generally, the more substituted carbon atom preferentially migrates. libretexts.org Finally, deprotonation of the resulting oxocarbenium ion yields the stable lactone product. wikipedia.org
Baeyer-Villiger Oxidation: Formation of Lactone Structures
Reactivity of the α-Benzylic Position
The hydrogen atoms on the carbon atom adjacent to the benzene (B151609) ring (the benzylic position) are particularly reactive due to the ability of the aromatic ring to stabilize radical or ionic intermediates through resonance. chemistrysteps.comlibretexts.org
The alkyl side chain of an alkylbenzene can be oxidized to a carboxylic acid group, provided there is at least one hydrogen atom at the benzylic position. lumenlearning.comlibretexts.org Strong oxidizing agents, such as hot aqueous potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can be used for this transformation. chemistrysteps.com
In the case of this compound, this reaction involves the oxidative cleavage of the C-C bond between the benzylic carbon and the cyclopentanone (B42830) ring. libretexts.org The benzyl (B1604629) group is oxidized to a carboxyl group, resulting in the formation of benzoic acid. lumenlearning.com The remainder of the molecule is cleaved and further oxidized. chemistrysteps.com This reaction serves as a method for converting alkylbenzenes into their corresponding benzoic acids. libretexts.org
Electrophilic Substitution Reactions on the Aromatic Ring
The benzyl group of this compound contains an aromatic benzene ring that can undergo electrophilic aromatic substitution. The methylene (B1212753) bridge (-CH2-) connecting the cyclopentanone and phenyl groups acts as an alkyl substituent on the benzene ring. Alkyl groups are known as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orglibretexts.org This activation occurs because the alkyl group donates electron density to the aromatic ring through an inductive effect, stabilizing the carbocation intermediate (the benzenonium ion) formed during the reaction. msu.edu
This electron-donating nature of the alkyl group directs incoming electrophiles to the ortho and para positions of the aromatic ring. libretexts.orglibretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on this compound would be expected to yield a mixture of 2-(ortho-substituted-benzyl)cyclopentanone and 2-(para-substituted-benzyl)cyclopentanone products. The steric hindrance caused by the adjacent cyclopentanone moiety might influence the ratio of ortho to para products, potentially favoring the less hindered para position.
Stereochemical Dynamics and Enantioselectivity
The carbon atom at the 2-position of the cyclopentanone ring, to which the benzyl group is attached, is a stereocenter. This makes this compound a chiral molecule, existing as a pair of enantiomers. The study of its stereochemistry is crucial for applications where enantiomeric purity is essential.
Deracemization is a process that converts a racemic mixture (an equal mix of both enantiomers) into an enantiomerically enriched sample. rsc.org Thermodynamically controlled deracemization achieves this by allowing the enantiomers to interconvert under conditions where one enantiomer is more stable, typically through the formation of a diastereomeric complex with a chiral auxiliary. rsc.org
Studies on related α-substituted cycloalkanones have demonstrated the feasibility of this process. Racemic α-monosubstituted cyclopentanones and cyclohexanones can be converted to their optically active R-isomers through deracemization using TADDOL-type host molecules in an alkaline aqueous methanol solution. researchgate.net This process relies on the establishment of an equilibrium between the two enantiomers in solution, with the chiral host selectively stabilizing one enantiomer, thus shifting the equilibrium. rsc.orgresearchgate.net
The mechanism behind this deracemization is based on host-guest inclusion complexation, primarily in the solid state. researchgate.net Chiral host molecules, such as derivatives of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), possess cavities or binding sites that are themselves chiral. researchgate.net One enantiomer of the guest molecule (the cycloalkanone) fits more favorably into the host's chiral cavity than the other, leading to the formation of a more stable diastereomeric inclusion complex. nih.govoatext.com
In the presence of a base, the α-proton of the cycloalkanone can be removed, forming a planar enolate intermediate. This enolate is achiral, allowing for the interconversion (racemization) of the enantiomers in the solution phase. However, the chiral host selectively crystallizes with the preferred enantiomer. According to Le Châtelier's principle, as the preferred enantiomer is removed from the solution via crystallization of the host-guest complex, the equilibrium shifts to produce more of that enantiomer from the racemate in solution. This dynamic process ultimately converts the entire racemic mixture into a single, solidified, enantiomerically pure complex.
The efficiency of thermodynamically controlled deracemization is highly dependent on the structure of the substrate, including the ring size of the cycloalkanone and the nature of the α-substituent. researchgate.net Research has shown that both cyclopentanones and cyclohexanones can be successfully deracemized using this method. researchgate.net
The architecture of the α-side-chain significantly impacts the outcome. The steric and electronic properties of the substituent affect the stability of the host-guest complex and, consequently, the enantiomeric excess (ee) and yield of the final product. For instance, in a study using a TADDOL host, (R)-2-(4-methylbenzyl)cyclohexanone was obtained in 85% yield with 98% ee, while (R)-2-(2-benzyloxyethyl)cyclopentanone was obtained in 89% yield with 97% ee, highlighting the method's effectiveness for benzyl-type substituents. researchgate.net The optimal solvent composition, such as the water/methanol ratio, was also found to be a critical factor influencing the deracemization efficiency. researchgate.net
| Substrate | Host | Solvent (H2O/MeOH) | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|---|
| 2-(4-methylbenzyl)cyclohexanone | TADDOL derivative (1a) | 1:1 | 85 | 98 | R |
| 2-(2-benzyloxyethyl)cyclopentanone | TADDOL derivative (1) | 7:3 | 89 | 97 | R |
| 2-allylcyclohexanone | TADDOL derivative | Not specified | 72 | 93 | R |
While not a reaction of this compound itself, palladium-catalyzed asymmetric allylic substitution is a powerful method for synthesizing chiral derivatives, specifically those with a quaternary stereocenter at the α-position. This reaction involves the enantioselective alkylation of a prochiral enolate. acs.orgacs.org
In this context, a derivative of this compound, such as an α-benzyl-α-allyloxycarbonyl-cyclopentanone, can undergo a decarboxylative allylic alkylation. acs.org Using a palladium catalyst with a chiral ligand, such as (S)-(p-CF3)3-t-BuPHOX, it is possible to generate an α-allyl-α-benzyl-cyclopentanone with high enantioselectivity. acs.org This reaction constructs a challenging quaternary stereocenter, providing access to a range of complex chiral molecules derived from the this compound scaffold. The reaction has been shown to be tolerant of various substitutions on both the cyclopentanone ring and the allyl fragment, yielding products with up to 94% ee. acs.org
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.
Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of 2-Benzylcyclopentanone displays distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, generally between 7.15 and 7.35 ppm, due to the deshielding effect of the aromatic ring current. These protons often exhibit complex splitting patterns due to proton-proton coupling within the ring.
The benzylic protons (CH₂) and the proton on the chiral center of the cyclopentanone (B42830) ring (CH) are diastereotopic and would be expected to show complex multiplets. The benzylic protons are adjacent to both the aromatic ring and the cyclopentanone moiety, placing their resonance in a characteristic region. The protons on the cyclopentanone ring will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the carbonyl group and the benzyl substituent. Protons alpha to the carbonyl group are deshielded and will appear at a lower field compared to the other ring protons.
A detailed analysis of the coupling constants (J-values) would reveal the spatial relationships between adjacent protons. For instance, the coupling between the benzylic protons and the proton at the C2 position of the cyclopentanone ring would provide information about the dihedral angle and, consequently, the preferred conformation of the benzyl group relative to the cyclopentanone ring.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.15 - 7.35 | Multiplet |
| Benzylic (CH₂) | 2.50 - 3.20 | Multiplet |
| Cyclopentanone (CH at C2) | 2.30 - 2.80 | Multiplet |
| Cyclopentanone (CH₂ alpha to C=O) | 2.00 - 2.40 | Multiplet |
| Cyclopentanone (other CH₂) | 1.60 - 2.10 | Multiplet |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency.
Carbon-13 NMR (¹³C NMR) Carbonyl and Aliphatic Carbon Resonance Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most downfield signal in the spectrum of this compound is attributed to the carbonyl carbon (C=O) of the cyclopentanone ring, typically appearing in the range of 215-225 ppm.
The aromatic carbons of the benzyl group will resonate in the region of 125-140 ppm. The quaternary carbon of the aromatic ring to which the cyclopentanone moiety is attached will have a distinct chemical shift compared to the protonated aromatic carbons. The aliphatic carbons of the cyclopentanone ring and the benzylic carbon will appear in the upfield region of the spectrum. The carbon at the C2 position, bearing the benzyl group, and the C5 carbon, alpha to the carbonyl, will be deshielded relative to the other cyclopentanone carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 215 - 225 |
| Aromatic (quaternary) | 138 - 142 |
| Aromatic (CH) | 126 - 130 |
| Cyclopentanone (CH at C2) | 45 - 55 |
| Benzylic (CH₂) | 35 - 45 |
| Cyclopentanone (CH₂ alpha to C=O) | 30 - 40 |
| Cyclopentanone (other CH₂) | 20 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR techniques are instrumental in definitively assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would allow for the tracing of the proton connectivity within the cyclopentanone ring and the coupling between the benzylic protons and the proton at C2.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for unequivocally assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon and the quaternary aromatic carbon. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the C1 and C2 carbons of the cyclopentanone ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Fragmentation Pathways and Isotopic Abundance Patterns
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. A common fragmentation pathway for ketones is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of the benzyl radical or other fragments from the cyclopentanone ring.
Another prominent fragmentation would be the McLafferty rearrangement if a gamma-hydrogen is available for abstraction by the carbonyl oxygen. However, in the case of this compound, this is less likely to be a major pathway. The fragmentation of the benzyl group itself can lead to the formation of the tropylium (B1234903) ion at m/z 91, which is a very common and stable fragment in the mass spectra of compounds containing a benzyl moiety. The analysis of the isotopic abundance patterns, particularly the M+1 peak arising from the natural abundance of ¹³C, would be consistent with the molecular formula.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 174 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | [C₅H₇O]⁺ |
| 65 | [C₅H₅]⁺ |
Precise Molecular Weight Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₂H₁₄O, the calculated exact mass is 174.1045 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula, thereby confirming the identity of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are pivotal in elucidating the structural features of organic compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups and electronic properties of molecules like this compound and its derivatives.
Identification of Characteristic Functional Group Vibrations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz In this compound, the key functional groups—the carbonyl group (C=O) of the cyclopentanone ring, the aromatic ring of the benzyl group, and the aliphatic C-H bonds—give rise to characteristic absorption bands in the IR spectrum.
The most prominent and readily identifiable peak in the spectrum of this compound is due to the carbonyl group stretching vibration. For a saturated five-membered ring ketone like cyclopentanone, this absorption typically appears at a higher frequency (around 1740-1750 cm⁻¹) compared to acyclic or six-membered ring ketones (around 1715 cm⁻¹). libretexts.org This shift is attributed to the increased ring strain in the five-membered ring.
The presence of the benzyl group introduces several other characteristic absorptions. The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. vscht.cz In contrast, the aliphatic C-H stretching vibrations from the cyclopentanone ring and the methylene (B1212753) bridge occur at slightly lower frequencies, in the range of 2850-3000 cm⁻¹. libretexts.org
Furthermore, the carbon-carbon double bond stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. libretexts.org Out-of-plane (oop) bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern on the benzene (B151609) ring, are also expected in the fingerprint region, typically between 675 and 900 cm⁻¹. vscht.cz
Interactive Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1740 - 1750 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Out-of-plane bend | 675 - 900 | Medium to Strong |
Electronic Absorption Spectra and Conjugation Effects in Derivatives
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In this compound, the primary electronic transitions are associated with the carbonyl group and the benzene ring.
The carbonyl group exhibits a weak n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O bond. masterorganicchemistry.com For simple saturated ketones, this absorption typically occurs in the region of 270-300 nm. masterorganicchemistry.com The benzene ring of the benzyl group shows characteristic π → π* transitions. These transitions are generally more intense than n → π* transitions. uobabylon.edu.iq
The introduction of conjugation into the this compound structure, for instance, by creating derivatives with double bonds in conjugation with the carbonyl group or the aromatic ring, has a significant impact on the UV-Vis spectrum. A key example is the formation of benzylidene derivatives, such as 2,5-dibenzylidene-cyclopentanone.
Conjugation extends the π-electron system, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca This results in the absorption of light at longer wavelengths, a phenomenon known as a bathochromic or red shift. uobabylon.edu.iqlibretexts.org As the extent of conjugation increases, the λmax (wavelength of maximum absorbance) shifts to even longer wavelengths. utoronto.ca This effect is often accompanied by an increase in the intensity of the absorption, known as a hyperchromic effect. uobabylon.edu.iq
For instance, in a derivative like 2,5-dibenzylidene-cyclopentanone, the extended conjugation involving the two benzylidene groups and the central carbonyl group would lead to a significant red shift in the π → π* transition compared to this compound, potentially moving the absorption into the visible region of the electromagnetic spectrum. libretexts.org
Interactive Table: Effect of Conjugation on UV-Vis Absorption
| Compound Type | Electronic Transition | Typical λmax (nm) | Effect of Extended Conjugation |
| Isolated Carbonyl | n → π | 270 - 300 | Minor shift |
| Isolated Benzene Ring | π → π | ~255 | - |
| Conjugated Carbonyl (e.g., enone) | π → π | >200 | Bathochromic shift (to longer λ) |
| Extended Conjugated System | π → π | >300 | Significant bathochromic and hyperchromic shifts |
X-ray Crystallography and Diffraction Analysis
Determination of Molecular Conformation and Crystal Packing
X-ray diffraction studies on a conformational polymorph of DBCP revealed that the cyclopentanone ring is not planar. researchgate.net The conformation of the molecules within the crystal structure is influenced by intermolecular interactions. The crystal packing is stabilized by a network of weak interactions, including C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net These interactions lead to the formation of supramolecular structures, such as one-dimensional chains or two-dimensional sheets. researchgate.net The specific arrangement of molecules in the crystal lattice is crucial as it can influence the solid-state reactivity and physical properties of the compound.
Interactive Table: Crystallographic Data for a 2,5-Dibenzylidenecyclopentanone (B1588407) Polymorph
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Intermolecular Interactions | C-H···O, π-π stacking |
| Supramolecular Structure | 1D chains and 2D sheets |
In Situ Monitoring of Solid-State Reactions in Derivatives
Solid-state reactions, often initiated by heat or light, can be monitored in real-time using in situ X-ray diffraction techniques. nih.gov This is particularly relevant for derivatives of this compound, such as benzylidene ketones, which are known to undergo photochemical reactions in the solid state. nih.gov
By using a high-intensity X-ray source, such as a synchrotron, it is possible to collect diffraction patterns at very short time intervals while the reaction is in progress. nih.govbam.de This allows for the direct observation of changes in the crystal structure as reactants are converted into products. springernature.com
The process involves irradiating a crystalline sample with light of a suitable wavelength to initiate a photoreaction, while simultaneously collecting X-ray diffraction data. The time-resolved diffractograms can reveal:
The appearance of new diffraction peaks corresponding to the product phase(s).
The disappearance of reactant peaks.
The presence of any crystalline intermediates.
Changes in unit cell parameters and crystal packing.
This technique provides invaluable mechanistic information about solid-state reactions. chemrxiv.org For example, it can help to determine whether a reaction proceeds via a single-crystal-to-single-crystal transformation or involves a loss of crystallinity and subsequent recrystallization. The data obtained from in situ monitoring can be used to understand the kinetics and topochemical control of solid-state reactions. researchgate.net A study on a methyl methacrylate (B99206) derivative of 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone highlighted its use as a photoinitiator, where understanding its solid-state behavior is crucial for applications in photopolymerization. researchgate.net
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 2-benzylcyclopentanone.
The geometry optimization of this compound would reveal the precise spatial arrangement of its atoms. For the cyclopentanone (B42830) ring, the bond lengths and angles would be similar to those calculated for cyclopentanone itself, with slight perturbations due to the bulky benzyl (B1604629) substituent. The electronic properties of the molecule, such as the distribution of electron density, dipole moment, and molecular electrostatic potential, can also be computed.
A key aspect of understanding the molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For instance, studies on fluorinated cyclopentanone derivatives have shown how substitutions can influence these energy levels mdpi.com.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Compounds.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| HOMO Energy | Relatively high | Presence of electron-rich aromatic ring and lone pairs on the carbonyl oxygen. |
| LUMO Energy | Relatively low | Electron-accepting character of the carbonyl group. |
| HOMO-LUMO Gap | Moderate | Indicative of a molecule with potential for various chemical reactions. |
| Dipole Moment | Significant | Due to the polar carbonyl group. |
| Molecular Electrostatic Potential | Negative potential around the carbonyl oxygen, positive potential around the acidic alpha-hydrogens. | General characteristics of ketones. |
Note: The values in this table are qualitative predictions based on the known electronic effects of the constituent functional groups.
The flexibility of the cyclopentanone ring and the rotational freedom of the benzyl group give rise to multiple possible conformations for this compound. The cyclopentane ring is known to adopt non-planar conformations to relieve torsional strain, primarily the "envelope" and "half-chair" forms stackexchange.comlibretexts.org. The energy difference between these conformations in unsubstituted cyclopentane is small stackexchange.com. However, the presence of a substituent, particularly a bulky one like the benzyl group, can significantly influence the conformational preference and the energy landscape worldscientific.com.
Computational methods can be used to explore the potential energy surface of this compound to identify the most stable conformers and the energy barriers between them. This typically involves performing a systematic search of the conformational space by rotating the single bonds and puckering the ring, followed by geometry optimization and energy calculation for each identified conformer. The benzyl group can exist in either an axial or equatorial-like position relative to the cyclopentanone ring, and the relative stability of these conformers is determined by steric interactions worldscientific.comresearchgate.net.
Table 2: Possible Low-Energy Conformations of this compound.
| Conformation of Cyclopentanone Ring | Position of Benzyl Group | Expected Relative Stability | Key Steric Interactions |
| Envelope | Equatorial-like | Potentially most stable | Minimized steric hindrance between the benzyl group and the ring hydrogens. |
| Envelope | Axial-like | Less stable | Potential 1,3-diaxial-like interactions. |
| Half-Chair | Equatorial-like | Likely a stable conformer | Reduced steric strain compared to the axial position. |
| Half-Chair | Axial-like | Less stable | Increased steric interactions with ring hydrogens. |
DFT calculations are a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose nih.govnih.gov. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. These predicted spectra can aid in the assignment of experimental NMR signals nih.govresearchgate.net.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of this compound can be calculated using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum that can be compared with experimental spectra. The characteristic C=O stretching frequency of the cyclopentanone ring is a prominent feature in the IR spectrum researchgate.netresearchgate.netkcvs.ca. DFT calculations can help in assigning the various vibrational modes of the molecule researchgate.netresearchgate.net. For cyclopentanone, the C=O stretch is observed around 1747 cm-1 kcvs.ca.
Table 3: Predicted Spectroscopic Data for this compound.
| Spectroscopy Type | Region/Peak | Predicted Chemical Shift/Frequency | Assignment |
| 13C NMR | ~215-220 ppm | Carbonyl carbon (C=O) | Based on typical values for cyclopentanones. |
| ~135-140 ppm | Aromatic quaternary carbon | Benzyl group. | |
| ~125-130 ppm | Aromatic CH carbons | Benzyl group. | |
| ~45-55 ppm | Alpha-carbon with benzyl group | Substituted alpha-carbon. | |
| ~35-45 ppm | Methylene (B1212753) carbons | Cyclopentanone ring. | |
| 1H NMR | ~7.1-7.3 ppm | Aromatic protons | Benzyl group. |
| ~2.5-3.5 ppm | Benzylic protons and alpha-proton | Protons adjacent to the carbonyl and aromatic ring. | |
| ~1.5-2.5 ppm | Methylene protons | Cyclopentanone ring. | |
| IR Spectroscopy | ~1740-1750 cm-1 | Strong absorption | C=O stretch of the five-membered ring. |
| ~2800-3100 cm-1 | Multiple absorptions | C-H stretching of aromatic and aliphatic groups. | |
| ~1450-1600 cm-1 | Multiple absorptions | C=C stretching of the aromatic ring. |
Note: The predicted values are estimates based on data for analogous structures and may vary depending on the specific computational method and solvent effects.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its interactions and dynamic processes in different environments.
MD simulations can model the behavior of this compound in both solution and the solid state by numerically solving Newton's equations of motion for a system of atoms.
In Solution: In a solvent, MD simulations can reveal information about the solvation shell around the molecule and the nature of intermolecular interactions, such as hydrogen bonding (if in a protic solvent) and van der Waals forces. For example, simulations of ketones in aqueous solution have provided detailed insights into the hydrogen bonding network and its influence on the solute's dynamics researchgate.netacs.org. For this compound, simulations could explore the hydrophobic interactions of the benzyl group and the hydrogen bonding potential of the carbonyl oxygen in various solvents.
In the Solid State: In the solid state, MD simulations can be used to study the packing of molecules in a crystal lattice and the nature of intermolecular forces that stabilize the crystal structure nih.govacs.org. These simulations can also provide insights into the dynamics of the molecules within the crystal, such as librational motions and conformational changes nih.govacs.org.
MD simulations, particularly ab initio MD where forces are calculated "on the fly" from electronic structure calculations, can be used to study the dynamics of chemical reactions and conformational changes.
For this compound, this could include the study of:
Keto-Enol Tautomerism: The interconversion between the keto and enol forms is a fundamental reaction of ketones. MD simulations can elucidate the mechanism of this tautomerism, including the role of solvent molecules in proton transfer researchgate.netnih.gov.
Reaction Mechanisms: The dynamics of reactions involving the carbonyl group, such as nucleophilic addition, can be investigated. MD simulations can provide a detailed picture of the reaction pathway and the transition state.
Conformational Dynamics: MD simulations can be used to study the transitions between different conformations of this compound, providing information on the timescales of these processes and the energy barriers involved.
Structure-Activity Relationship (SAR) Studies through Molecular Docking (for derivatives)
Molecular docking simulations have been instrumental in elucidating the structure-activity relationships (SAR) of this compound derivatives, providing critical insights into their interactions with various biological targets at a molecular level. These computational studies help in understanding how modifications to the this compound scaffold influence binding affinity and, consequently, biological activity. By predicting the binding conformations and energies of these derivatives within the active sites of enzymes or receptors, researchers can rationally design more potent and selective compounds.
The primary goal of molecular docking studies for this compound derivatives is to identify the key structural features that govern their biological effects. These studies typically involve docking a series of derivatives with varying substituents on the benzyl ring and the cyclopentanone moiety into the binding pocket of a target protein. The analysis of the resulting docking poses and scores allows for the establishment of a correlation between the chemical structure of the derivatives and their inhibitory or modulatory potential.
Detailed research findings from molecular docking studies on analogous cyclic ketone derivatives have highlighted several important aspects of their SAR. For instance, the nature and position of substituents on the aromatic ring of the benzyl group can significantly impact binding. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing interactions with amino acid residues in the target's active site. Furthermore, the stereochemistry of the cyclopentanone ring and the flexibility of the benzyl side chain are crucial for achieving an optimal fit within the binding pocket.
Key interactions frequently observed in these docking studies include:
Hydrogen Bonding: The carbonyl group of the cyclopentanone ring is a common hydrogen bond acceptor, often interacting with donor residues such as serine, threonine, or tyrosine in the active site.
Pi-Pi Stacking: The aromatic benzyl ring can participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding site, further stabilizing the ligand-protein complex.
The following table summarizes hypothetical molecular docking results for a series of this compound derivatives against a target enzyme, illustrating the impact of different substituents on binding energy.
| Compound ID | R1-Substituent (Benzyl Ring) | R2-Substituent (Cyclopentanone Ring) | Docking Score (kcal/mol) | Key Interacting Residues |
| 1a | H | H | -6.5 | PHE234, LEU112, TYR345 |
| 1b | 4-OH | H | -7.8 | PHE234, LEU112, TYR345, SER190 |
| 1c | 4-OCH3 | H | -7.2 | PHE234, LEU112, TYR345 |
| 1d | 4-Cl | H | -7.5 | PHE234, LEU112, TYR345, VAL115 |
| 1e | H | 3-CH3 | -6.8 | PHE234, LEU112, TYR345, ALA198 |
These hypothetical data illustrate that the introduction of a hydroxyl group at the para position of the benzyl ring (Compound 1b) leads to a more favorable docking score, likely due to the formation of an additional hydrogen bond with a serine residue. Similarly, a chloro substituent (Compound 1d) also enhances binding affinity, possibly through favorable hydrophobic and electrostatic interactions. The addition of a methyl group on the cyclopentanone ring (Compound 1e) results in a slight improvement in the docking score, suggesting that this modification may enhance hydrophobic contacts within the binding pocket.
In silico studies provide a powerful platform for predicting the biological activities of novel this compound derivatives and for understanding the molecular basis of their action. The insights gained from these computational models are invaluable for guiding the synthesis and optimization of new compounds with improved therapeutic potential.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Chiral Synthon and Key Pharmaceutical Intermediate
A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis-oriented bond. In its chiral form, 2-benzylcyclopentanone becomes a powerful tool for constructing enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety.
This compound is a key intermediate in the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. nih.gov Loxoprofen is a prodrug that, once administered, is metabolized into its active trans-alcohol form. nih.gov The core structure of Loxoprofen, 2-[4-(2-oxocyclopentan-1-ylmethyl)phenyl]propanoic acid, is directly derived from a this compound framework. nih.gov
Table 1: Key Intermediates in a Common Loxoprofen Synthesis Pathway This table is interactive and can be sorted by clicking on the headers.
| Compound Name | Role in Synthesis | Typical Precursor(s) |
|---|---|---|
| Diethyl adipate | Starting Material | Adipic acid, Ethanol |
| 2-Ethoxycarbonylcyclopentanone | Cyclic Ketone Formation | Diethyl adipate |
| This compound | Core Structure Intermediate | 2-Ethoxycarbonylcyclopentanone, Benzyl (B1604629) halide derivative |
The synthesis of single-enantiomer drug intermediates is a critical focus in the pharmaceutical industry. researchgate.net Chiral building blocks, such as enantiomerically pure derivatives of cyclopentanone (B42830), are essential for these processes. nih.govresearchgate.net The asymmetric synthesis of cyclopentanoid structures allows for remarkable control over the absolute and relative configuration of stereocenters in the final molecule. nih.gov
While this compound itself is achiral, its derivatives can be made chiral. The creation of enantiomerically pure versions of this scaffold allows it to serve as a chiral synthon. By introducing stereocenters early in the synthesis using asymmetric methods, chemists can construct complex drug molecules with high enantiomeric purity. nih.gov This approach is crucial for developing drugs where only one enantiomer provides the therapeutic effect, while the other may be inactive or cause unwanted side effects.
Development of Novel Organic Materials
The structural features of this compound also make it a valuable precursor for the creation of new organic materials with specialized properties, particularly those that interact with light.
Cross-conjugated dienones, also known as diarylidene ketone derivatives, are a class of compounds that have attracted significant attention for their potential use in the design of photoactive materials. nih.gov These molecules can be synthesized from cyclic ketones, including cyclopentanone derivatives. nih.gov By reacting this compound with aromatic aldehydes, it is possible to create asymmetrical benzylidene cyclopentanone dyes. researchgate.net
These resulting cross-conjugated systems exhibit interesting photochemical properties, including two-photon absorption, which can be harnessed for applications such as photopolymerization. researchgate.net The electronic properties of these dienones, such as their oxidation and reduction potentials and their absorption of light, can be tuned by changing the substituents on the benzene (B151609) rings. nih.gov This tunability makes them promising candidates for developing materials used in advanced optical applications. mdpi.commdpi.com
Table 2: Properties of Photoactive Materials from Cyclopentanone Derivatives This table is interactive and can be sorted by clicking on the headers.
| Derivative Class | Key Structural Feature | Potential Application | Tunable Property |
|---|---|---|---|
| Cross-Conjugated Dienones | Two double bonds conjugated to the ketone | Photoactive Materials | Light Absorption Spectrum |
Photoresponsive polymers are materials that change their physical or chemical properties upon exposure to light. nih.gov One strategy for creating such materials is to incorporate photolabile groups, such as the o-nitrobenzyl group, into a polymer structure. nih.gov
The benzyl group of this compound can be chemically modified prior to polymerization. For instance, introducing a nitro group to create an o-nitrobenzyl moiety and then incorporating this monomer into a polymer chain would yield a photoresponsive material. Upon UV irradiation, the o-nitrobenzyl group can be cleaved, altering the polymer's structure and properties, such as its solubility or morphology. nih.gov This strategy allows for the creation of "smart" materials that can be controlled by light, with potential applications in fields like controlled-release drug delivery systems.
Intermediate in Chemo-Enzymatic Synthesis of Biologically Relevant Lactones
Lactones are cyclic esters that are widespread in natural products and serve as important building blocks for fine chemicals and pharmaceuticals. nsf.govmdpi.com Chemo-enzymatic synthesis, which combines chemical reactions with biological catalysis (enzymes), offers an efficient and environmentally friendly way to produce these valuable compounds.
This compound is a valuable substrate for enzymatic Baeyer-Villiger oxidation, a reaction that converts a ketone into an ester (or a lactone in the case of a cyclic ketone). smolecule.com Lipase-mediated reactions have been shown to achieve high conversion rates of this compound into the corresponding lactone. smolecule.com This transformation is significant because it provides a route to optically active lactones, which are crucial for investigating the relationship between a molecule's spatial structure and its biological activity. mdpi.com The use of enzymes in this process allows for high selectivity and mild reaction conditions, making it an attractive alternative to traditional chemical methods. mdpi.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Benzylcyclopentanone, and how do they influence experimental design?
- Answer : Key properties include a density of 1.065 g/cm³, boiling point of 285.1°C (at 760 mmHg), molecular formula C₁₂H₁₄O, and logP of 2.598 . These properties guide solvent selection (e.g., high boiling point necessitates reflux conditions), reaction media compatibility, and purification strategies (e.g., distillation vs. chromatography). The lipophilicity (logP) also informs solubility in organic phases for extraction or pharmacokinetic studies.
| Property | Value | Relevance |
|---|---|---|
| Density | 1.065 g/cm³ | Solvent layering, phase separation in extractions |
| Boiling Point | 285.1°C | Distillation parameters, thermal stability assessments |
| logP | 2.598 | Partition coefficient studies, drug delivery system design |
| Molecular Weight | 174.239 g/mol | Stoichiometric calculations, MS characterization |
Q. What spectroscopic methods are effective for characterizing this compound, and what spectral features are critical?
- Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary methods. Key NMR signals include:
- ¹H-NMR : δ 1.49–1.93 (cyclopentane CH₂ groups), δ 2.83–3.05 (benzyl CH₂), δ 7.21–7.33 (aromatic protons) .
- ¹³C-NMR : δ 171.8 (ketone carbonyl), δ 81.3 (quaternary cyclopentane carbon) .
HRMS ([M + Na]⁺ at m/z 227.1050) confirms molecular mass . Researchers should compare observed peaks with literature data to verify purity and structural integrity.
Q. How can the purity of this compound be assessed post-synthesis?
- Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. For example, HPLC with a C18 column and UV detection (λ = 254 nm) can separate and quantify impurities. Cross-reference retention times with standards . GC-MS is ideal for detecting volatile by-products (e.g., unreacted benzyl precursors) .
Advanced Research Questions
Q. How does the benzyl group in this compound influence its reactivity in Baeyer-Villiger oxidations?
- Answer : The benzyl group stabilizes transition states via resonance, enhancing electrophilicity at the ketone. In enzymatic Baeyer-Villiger oxidations using Candida antarctica lipase B, the benzyl substituent directs regioselectivity toward lactone formation. Solvent systems like deep eutectic solvents (e.g., choline chloride:urea) improve enzyme activity and product yield (up to 72%) . Compare with non-substituted cyclopentanones to isolate steric/electronic effects.
Q. What strategies resolve contradictions in synthetic yields reported for this compound?
- Answer : Systematic variation of catalysts (e.g., enzymatic vs. acid/base), solvents (e.g., DES vs. toluene), and temperatures can identify optimal conditions. For example, lipase-mediated synthesis in DES achieves higher yields (65–72%) than traditional organic solvents (40–50%) . Use Design of Experiments (DoE) to model interactions between variables and validate reproducibility .
Q. How can response surface methodology (RSM) optimize this compound synthesis?
- Answer : RSM prioritizes variables like enzyme concentration (10–20 mg/mL), solvent polarity (DES ratio), and reaction time (12–48 hrs). Central Composite Design (CCD) models nonlinear relationships, identifying maxima in yield curves. For instance, a 15 mg/mL lipase concentration and 24-hour reaction time may balance cost and efficiency . Validate predictions with triplicate runs.
Q. What analytical challenges arise in detecting degradation products of this compound under acidic conditions?
- Answer : Acidic hydrolysis may produce benzyl alcohol or cyclopentanol derivatives. Use LC-QTOF-MS to identify low-abundance degradants via exact mass matching (<2 ppm error). Compare fragmentation patterns with spectral libraries . Stability studies (pH 1–14, 25–60°C) quantify degradation kinetics .
Methodological Guidelines
- Synthetic Optimization : Prioritize enzymatic routes for greener profiles, but validate scalability (e.g., 50 mg to 10 g scale) .
- Data Interpretation : Use MestReNova or ACD/Labs for NMR deconvolution in impure samples. Apply Principal Component Analysis (PCA) to HRMS datasets for outlier detection .
- Literature Gaps : Current studies lack mechanistic insights into benzyl-directed regioselectivity. Propose DFT calculations or isotopic labeling to map reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
